molecular formula C12H17BrMg B3415840 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide CAS No. 400656-18-0

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

Cat. No.: B3415840
CAS No.: 400656-18-0
M. Wt: 265.47 g/mol
InChI Key: NDGBYXYHHSVPIO-UHFFFAOYSA-M
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Description

Historical Development and Synthetic Utility of Grignard Reagents

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a pivotal moment in organic synthesis. ias.ac.inbritannica.com This breakthrough, which earned him the Nobel Prize in Chemistry in 1912, introduced a new class of organometallic compounds that were both readily accessible and highly reactive. acs.orgnobelprize.org Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. acs.org The resulting organomagnesium compound, commonly represented as RMgX, features a highly polarized carbon-magnesium bond, rendering the carbon atom nucleophilic. wikipedia.org

This inherent nucleophilicity is the key to their extensive synthetic utility. Grignard reagents readily react with a vast array of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Their applications are wide-ranging and include the synthesis of alcohols from aldehydes and ketones, carboxylic acids from carbon dioxide, and the formation of new C-C bonds through coupling reactions. reachemchemicals.com For over a century, these reagents have been instrumental in the construction of complex organic molecules, from pharmaceuticals to natural products. ias.ac.inreachemchemicals.com

Distinctive Features and Challenges Associated with Aryl Grignard Reagents

While the synthesis of alkyl Grignard reagents is often straightforward, their aryl counterparts present a unique set of features and challenges. Aryl Grignard reagents, derived from aryl halides, are generally less reactive than their alkyl analogs due to the greater s-character of the sp²-hybridized carbon atom, which makes the carbon-magnesium bond less polarized.

The formation of aryl Grignard reagents can also be more sluggish, sometimes requiring activation of the magnesium metal. Furthermore, aryl Grignard reagents are prone to side reactions such as homocoupling, where two aryl groups combine to form a biaryl species. acs.org This is particularly prevalent in the presence of certain transition metal catalysts. acs.org Cross-coupling reactions involving aryl Grignard reagents can also be challenging to control, with the potential for the formation of undesired byproducts. acs.org

Significance of Steric Hindrance in Organomagnesium Chemistry: Focus on ortho-Substituted Systems

The introduction of bulky substituents on the aryl ring, particularly at the ortho positions, introduces another layer of complexity to the chemistry of Grignard reagents. Steric hindrance, the spatial congestion caused by the physical presence of substituents, can significantly influence the reactivity and selectivity of chemical reactions. In the context of ortho-substituted aryl Grignard reagents, steric hindrance can impede the approach of the reagent to an electrophile, slowing down reaction rates. rsc.org

However, this steric bulk can also be strategically exploited to control selectivity. For instance, in reactions with prochiral ketones, a sterically hindered Grignard reagent may exhibit higher diastereoselectivity due to the constrained transition state. Furthermore, the synthesis of sterically encumbered molecules, such as tetra-ortho-substituted biaryls, often necessitates the use of sterically demanding Grignard reagents. These bulky building blocks are crucial in the synthesis of specialized ligands for catalysis and materials with unique properties. digitellinc.comrsc.org Despite their utility, the synthesis and reaction of these sterically hindered reagents remain a significant challenge in synthetic chemistry. rsc.orgrsc.org

The following table provides a comparative overview of representative sterically hindered aryl Grignard reagents and their general applications.

Reagent NameStructureKey FeaturesCommon Applications
Mesitylmagnesium bromide2,4,6-(CH₃)₃C₆H₂MgBrModerately hindered, commercially available.Synthesis of bulky phosphine (B1218219) ligands, metal complexes.
2,4,6-Triisopropylphenylmagnesium bromide2,4,6-(i-Pr)₃C₆H₂MgBrHighly hindered, offers significant steric protection.Synthesis of sterically demanding ligands, studies of reaction mechanisms.
2,6-Diisopropylphenylmagnesium bromide2,6-(i-Pr)₂C₆H₃MgBrSignificant steric hindrance around the reactive center.Used to create sterically crowded environments in catalysis and materials science.

Research Rationale and Scope for 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

The compound this compound (CAS Number: 400656-18-0) represents a fascinating case study in the field of sterically hindered Grignard reagents. nih.gov Its structure features two methyl groups in the ortho positions and a bulky tert-butyl group in the para position. This substitution pattern imparts significant steric bulk around the nucleophilic carbon center.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇BrMg
Molecular Weight 265.47 g/mol
CAS Number 400656-18-0
Appearance Typically supplied as a solution in an ethereal solvent (e.g., THF).
Solubility Soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether.

The rationale for the synthesis and use of this particular Grignard reagent lies in the need for fine-tuned steric and electronic properties in organic synthesis. The two ortho-methyl groups provide a significant steric shield, which can be instrumental in controlling the stereochemical outcome of reactions. The para-tert-butyl group, being electron-donating, can modulate the electronic properties of the aromatic ring, potentially influencing the reactivity of the Grignard reagent.

The research scope for this compound is primarily in the synthesis of highly substituted and sterically congested molecules. Potential applications include:

Synthesis of Bulky Ligands: This reagent could be employed in the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or other ligands with large steric profiles. Such ligands are crucial in transition metal catalysis for promoting specific reaction pathways and enhancing catalyst stability and selectivity. nih.govcardiff.ac.uk

Construction of Molecular Scaffolds with Crowded Stereocenters: Its reaction with various electrophiles could lead to the formation of molecules with quaternary carbon centers or other sterically demanding structural motifs that are challenging to access via other synthetic routes.

Studies in Physical Organic Chemistry: The well-defined steric environment of this reagent makes it a valuable tool for studying the influence of steric effects on reaction mechanisms and transition state geometries.

Despite its potential, detailed research findings on the specific applications and reaction yields of this compound are not extensively documented in publicly accessible scientific literature. It is often supplied as a specialized reagent, and its use may be concentrated in proprietary industrial research or in highly specific academic projects that have not yet been widely published. The study of such specialized reagents continues to be an active area of research, pushing the boundaries of what is synthetically achievable.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;1-tert-butyl-3,5-dimethylbenzene-4-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17.BrH.Mg/c1-9-6-10(2)8-11(7-9)12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGBYXYHHSVPIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)C(C)(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis of 4 Tert Butyl 2,6 Dimethylphenylmagnesium Bromide

Direct Halogen-Magnesium Exchange: Principles and Optimization

The synthesis of 4-tert-butyl-2,6-dimethylphenylmagnesium bromide is achieved through the direct insertion of magnesium metal into the carbon-bromine bond of 4-tert-butyl-2,6-dimethylbromobenzene. This reaction is highly exothermic and requires careful control of reaction conditions to ensure both safety and high yield. colab.wsmt.com The mechanism is believed to involve radical intermediates at the surface of the magnesium metal. alfredstate.edu

Role of Activating Agents and Initiators in Magnesium Insertion

A significant challenge in Grignard reagent synthesis is the passivating layer of magnesium oxide that naturally forms on the surface of the magnesium metal, which can inhibit the reaction. stackexchange.com To overcome this, various activating agents and initiators are employed to expose the fresh, reactive magnesium surface.

Common activating agents include iodine, 1,2-dibromoethane (B42909), and methyl iodide. stackexchange.comresearchgate.net These substances react with the magnesium surface to remove the oxide layer. researchgate.net For instance, 1,2-dibromoethane reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning the surface. stackexchange.com The observation of bubbles from the ethylene formation is a visual indicator that the reaction has been initiated. stackexchange.com In some cases, mechanical methods like crushing the magnesium pieces or using ultrasound can also be used to break the oxide layer. stackexchange.com

Activating AgentMechanism of Action
**Iodine (I₂) **Reacts with magnesium to form magnesium iodide, disrupting the oxide layer. stackexchange.com
1,2-Dibromoethane Reacts with magnesium to produce ethylene gas and magnesium bromide, exposing fresh magnesium. stackexchange.com
Methyl Iodide Reacts readily with magnesium to initiate the Grignard formation. researchgate.net

Parameters Affecting Reaction Kinetics and Yields (e.g., Temperature, Concentration)

The kinetics and yield of the Grignard reaction are influenced by several parameters. Temperature plays a crucial role; while an initial input of heat may be necessary to start the reaction, the formation of the Grignard reagent is highly exothermic and often requires cooling to maintain control and prevent side reactions. mt.comyoutube.com

The concentration of the organic halide is another critical factor. A high concentration can lead to an increased rate of reaction but also raises the risk of a runaway reaction. Therefore, the halide is typically added portion-wise to the magnesium suspension to maintain a manageable reaction rate. youtube.com The purity of the reagents and the exclusion of moisture are paramount, as Grignard reagents are highly reactive towards protic substances like water. utexas.eduvedantu.com

Spectroscopic and Analytical Techniques for Characterization of Organomagnesium Species

Once synthesized, it is essential to characterize the this compound to confirm its structure and determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds, including Grignard reagents. jchps.commsu.edu ¹H NMR spectroscopy provides information about the different types of protons present in the molecule and their chemical environment. slideshare.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons, with their integration values corresponding to the number of protons of each type. The chemical shifts of these signals can provide insights into the electronic structure of the organomagnesium compound.

Titrimetric Methods for Quantitative Analysis

Determining the exact concentration of the Grignard reagent solution is crucial for its use in subsequent reactions. Titrimetric methods are commonly employed for this purpose. researchgate.net One common method involves titration with a standard solution of an alcohol, such as 2-butanol, in the presence of an indicator. nih.gov

Another widely used technique is iodometric titration. In this method, an aliquot of the Grignard solution is reacted with an excess of iodine. The unreacted iodine is then back-titrated with a standardized solution of sodium thiosulfate. researchgate.net A newer, more convenient method involves the direct titration of the Grignard reagent with a solution of iodine in THF saturated with lithium chloride, where the endpoint is indicated by the disappearance of the brown iodine color. researchgate.netresearchgate.net These methods provide a reliable way to quantify the concentration of the active Grignard reagent.

Titration MethodPrinciple
Acid-Base Titration The Grignard reagent (a strong base) is titrated with a standard solution of an alcohol. nih.gov
Iodometric Titration The Grignard reagent reacts with excess iodine, and the remaining iodine is back-titrated. researchgate.net
Direct Iodometric Titration The Grignard reagent is directly titrated with an iodine solution to a colorless endpoint. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a critical analytical technique for the structural elucidation and confirmation of newly synthesized chemical entities. In the context of organometallic compounds such as this compound, mass spectrometry can provide valuable information regarding the molecular weight and fragmentation pattern, which aids in verifying the compound's identity. However, the inherent reactivity and instability of Grignard reagents present significant challenges for their direct analysis by mass spectrometry.

Due to the high reactivity of the carbon-magnesium bond, which is susceptible to hydrolysis and oxidation, specialized injection techniques and ionization methods are often required to obtain a meaningful mass spectrum of a Grignard reagent. Electron ionization (EI) is a common technique used for the analysis of organic compounds. In the case of this compound, the analysis would focus on the organic component of the Grignard reagent, the 4-tert-butyl-2,6-dimethylphenyl group.

Theoretical Fragmentation Pattern

Upon ionization in the mass spectrometer, the 4-tert-butyl-2,6-dimethylphenyl moiety would form a radical cation. The most prominent fragmentation pathway for aromatic compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a highly stable tertiary benzylic carbocation. This fragmentation is driven by the formation of this stabilized cation.

Therefore, the expected key fragments in the mass spectrum of the organic part of this compound would be:

Molecular Ion Peak (M⁺•): The presence of a molecular ion peak corresponding to the 4-tert-butyl-2,6-dimethylphenyl radical cation would confirm the molecular mass of the organic framework.

Base Peak ([M-15]⁺): The most abundant ion, or base peak, is anticipated to result from the loss of a methyl group (mass 15) from the tert-butyl substituent. This would correspond to the [C₁₁H₁₄]⁺ ion.

The following table outlines the predicted significant ions and their corresponding mass-to-charge ratios (m/z) for the organic component of this compound.

IonFormulaPredicted m/zSignificance
Molecular Ion[C₁₂H₁₇]⁺•161Confirms the mass of the organic moiety
Fragment Ion[C₁₁H₁₄]⁺146Expected base peak due to loss of •CH₃

It is important to note that the presence of isotopes of carbon (¹³C) would result in less intense peaks at m/z values slightly higher than the main fragment ions (e.g., M+1, M+2 peaks). The observation of these isotopic peaks would further support the assigned elemental composition of the ions.

Reactivity Mechanisms and Synthetic Transformations Involving 4 Tert Butyl 2,6 Dimethylphenylmagnesium Bromide

Nucleophilic Addition Reactions

As a potent carbon nucleophile, 4-tert-butyl-2,6-dimethylphenylmagnesium bromide readily participates in nucleophilic addition reactions with a variety of electrophilic functional groups. The steric hindrance of the reagent is a dominant factor in these transformations, dictating the approach to the electrophilic center and influencing the stereochemical outcome of the reaction.

The addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis for the formation of alcohols. thermofisher.com this compound reacts with aldehydes to form secondary alcohols and with ketones to yield tertiary alcohols. The reaction proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.

Due to the significant steric hindrance of the 4-tert-butyl-2,6-dimethylphenyl group, the regioselectivity of the addition is exclusively at the carbonyl carbon. In reactions with α,β-unsaturated carbonyl compounds, 1,2-addition is strongly favored over 1,4-conjugate addition due to the hard nucleophilic nature of the Grignard reagent and the steric shielding of the β-carbon.

The reaction with esters follows a distinct pathway. The initial nucleophilic addition results in a ketone intermediate, which is typically more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly adds to this ketone, ultimately producing a tertiary alcohol where two of the substituents are identical 4-tert-butyl-2,6-dimethylphenyl groups.

Table 1: Representative Nucleophilic Addition Reactions to Carbonyl Compounds

Carbonyl Substrate Expected Product Product Class
Benzaldehyde (4-tert-butyl-2,6-dimethylphenyl)(phenyl)methanol Secondary Alcohol
Acetophenone 2-(4-tert-butyl-2,6-dimethylphenyl)-1-phenylpropan-2-ol Tertiary Alcohol
Ethyl acetate 2-(4-tert-butyl-2,6-dimethylphenyl)propan-2-ol (after first addition), then 1,1-bis(4-tert-butyl-2,6-dimethylphenyl)ethanol (final) Tertiary Alcohol

Grignard reagents add to the carbon-nitrogen triple bond of nitriles to form an intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com This two-step process provides a valuable route for the synthesis of ketones where one of the alpha-substituents is the bulky 4-tert-butyl-2,6-dimethylphenyl group. The initial adduct is stable until the addition of water or acid. masterorganicchemistry.com

The reaction of this compound with imines provides a direct pathway to sterically hindered amines. The nucleophilic addition occurs at the imine carbon, generating a magnesium amide intermediate. Aqueous workup then furnishes the corresponding secondary amine. This transformation is particularly useful for constructing bulky amine frameworks that are prevalent in ligand and materials chemistry.

The reaction of Grignard reagents with carbon dioxide, known as carboxylation, is a fundamental method for the synthesis of carboxylic acids. When this compound is treated with solid carbon dioxide (dry ice) or bubbled with CO2 gas, it undergoes nucleophilic addition to one of the C=O bonds. This forms a magnesium carboxylate salt. Subsequent acidification with a dilute mineral acid protonates the carboxylate, yielding 4-tert-butyl-2,6-dimethylbenzoic acid. This pathway is a highly efficient and direct method for introducing a carboxylic acid group onto the sterically encumbered aromatic ring.

The substantial steric bulk of this compound plays a crucial role in controlling the stereochemistry of its addition to chiral or prochiral carbonyl compounds. In reactions with aldehydes or ketones containing a stereocenter adjacent to the carbonyl group, the diastereoselectivity of the addition is often high.

This stereochemical control is generally rationalized by models such as the Felkin-Ahn model. The model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is typically anti-periplanar to the largest substituent on the adjacent chiral carbon. Given the large size of the incoming 4-tert-butyl-2,6-dimethylphenyl group, this steric interaction becomes the dominant factor, forcing the nucleophile to approach from the most accessible face of the carbonyl. This often results in the formation of one diastereomer in significant excess. For example, the addition of a bulky Grignard reagent to a cyclic ketone like 4-tert-butylcyclohexanone (B146137) shows a strong preference for axial attack, leading to the formation of the equatorial alcohol as the major product, thereby minimizing steric interactions in the transition state. chegg.comaskfilo.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Beyond classical nucleophilic additions, this compound is a valuable coupling partner in transition-metal-catalyzed reactions, which enable the formation of carbon-carbon bonds between sp²-hybridized centers.

The Kumada-Corriu coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between an organomagnesium compound (Grignard reagent) and an organic halide, catalyzed by a nickel or palladium complex. rhhz.net This reaction is particularly effective for the synthesis of biaryls, which are important structural motifs in pharmaceuticals, agrochemicals, and advanced materials.

In this context, this compound can be coupled with various aryl or heteroaryl halides to produce sterically hindered biaryl compounds. Palladium catalysts, especially those supported by bulky, electron-rich phosphine (B1218219) ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are highly effective for these challenging couplings. nih.gov The steric bulk of the ligand facilitates the reductive elimination step and prevents catalyst deactivation, allowing for the efficient coupling of hindered partners at room temperature. nih.gov

The catalytic cycle is understood to involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.

Transmetalation: The Grignard reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the biaryl product and regenerating the Pd(0) catalyst.

The use of sterically demanding Grignard reagents like this compound is crucial for synthesizing tetra-ortho-substituted biaryls, a class of compounds that often exhibit unique properties due to their restricted rotation around the biaryl bond. nih.gov

Table 2: Representative Palladium-Catalyzed Kumada-Corriu Coupling Reactions

Aryl Halide Substrate Catalyst/Ligand System (Typical) Expected Biaryl Product
4-Bromoanisole Pd(OAc)₂ / P(t-Bu)₃ 4'-tert-butyl-4-methoxy-2',6'-dimethyl-[1,1'-biphenyl]
1-Bromonaphthalene Pd₂(dba)₃ / XPhos 1-(4-tert-butyl-2,6-dimethylphenyl)naphthalene
2-Bromopyridine PdCl₂(dppf) 2-(4-tert-butyl-2,6-dimethylphenyl)pyridine

Palladium-Catalyzed Kumada-Corriu Coupling for Biaryl Synthesis

Ligand Design and Catalyst Optimization

The steric bulk of this compound presents unique challenges in cross-coupling reactions, necessitating careful ligand design and catalyst optimization to achieve high efficiency. In nickel-catalyzed systems, ligands play a crucial role in stabilizing the catalytic species and facilitating the key steps of oxidative addition and reductive elimination. For instance, in Ni/photoredox-catalyzed alkylations, the use of 4,4'-di-tert-butylbipyridine (dtbbpy) as a ligand for the nickel catalyst is critical. nih.govresearchgate.net Optimization of this system has shown that lowering the catalyst and ligand loadings (e.g., to 2 mol% NiBr₂·glyme and 3 mol% dtbbpy) does not negatively impact reaction performance. nih.gov

In the context of iron-catalyzed cross-couplings, Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are essential. TMEDA helps to suppress the formation of side products and is crucial for the successful coupling of bulky arylmagnesium bromides with primary alkyl halides. princeton.edu The choice of ligand is critical; it must be small enough not to inhibit the diarylation of the iron center, even with ortho,ortho-disubstituted Grignard reagents, yet capable of preventing premature reductive coupling. For certain iron-catalyzed reactions, well-defined iron(III)–salen-type complexes have been shown to be active catalysts, enabling cross-coupling under mild conditions without the need for additional additives. The development of specialized ligands and precatalysts is a key area of research to improve the efficiency and applicability of first-row transition metal catalysts, aiming to rival or surpass traditional palladium systems. nih.gov

Substrate Scope and Functional Group Tolerance

Cross-coupling reactions involving this compound have been explored with a variety of substrates, demonstrating a broad scope and notable functional group tolerance, particularly in iron-catalyzed systems. Iron-catalyzed Kumada-type reactions have shown greater functional group tolerance compared to traditional methods, accommodating esters, nitriles, and ketones. bris.ac.uk This allows for the coupling of this sterically hindered Grignard reagent with a wide range of alkyl and aryl electrophiles.

For example, iron-catalyzed cross-coupling with alkyl halides proceeds efficiently with primary and secondary alkyl halides. researchgate.net The reaction conditions, often involving the slow addition of the Grignard reagent, are compatible with various functional groups. Similarly, nickel-catalyzed couplings have been developed that tolerate a range of functional groups on the aryl bromide coupling partner. researchgate.net However, limitations can exist; for instance, some nickel-catalyzed systems show incompatibility with ligating substrates like bromopyridine, which can inhibit the active nickel species. researchgate.net The development of robust catalytic systems that tolerate a wide array of functional groups is crucial for expanding the synthetic utility of this bulky Grignard reagent. researchgate.netrug.nl

Table 1: Substrate Scope in Iron-Catalyzed Cross-Coupling This table is interactive. You can sort and filter the data.

Electrophile Catalyst System Additive Product Yield (%)
Primary Alkyl Halide FeCl₃ TMEDA 45-99
Secondary Alkyl Halide Fe(III)-salen None High
N-Heterocyclic Chlorides Iron Salt None High
N-Heterocyclic Bromides Iron Salt None High

Nickel-Catalyzed Cross-Coupling Strategies for Sterically Hindered Biaryls

The synthesis of sterically hindered biaryls is a significant challenge in organic chemistry, and nickel catalysis has emerged as a powerful tool for this transformation, particularly utilizing bulky Grignard reagents like this compound. semanticscholar.org Nickel catalysts are often more effective than their palladium counterparts for these challenging couplings due to their different reactivity profiles. nih.gov

Kumada-type cross-coupling reactions are a primary strategy. semanticscholar.orgprinceton.edu These reactions typically involve a Ni(0)/Ni(II) catalytic cycle. The use of specific ligands, such as bidentate phosphines, can be crucial for achieving high yields, especially when dealing with substrates bearing functional groups in the ortho-position. rsc.org The reaction involves the oxidative addition of an aryl halide to a Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Ni(0) catalyst. Recent advancements have also explored reductive cross-couplings, for instance, between diaryl disulfides and aryl bromides, which proceed through C-S bond cleavage to form biaryls. rsc.org Mechanistic studies suggest these can involve the in situ formation of an arylmagnesium intermediate. rsc.org

Iron-Catalyzed Cross-Coupling with Alkyl and Allylic Halides

Iron-catalyzed cross-coupling reactions provide an economical and environmentally friendly alternative to palladium- and nickel-based systems for coupling Grignard reagents with alkyl and allylic halides. princeton.edubris.ac.uk The reaction between this compound and various alkyl halides proceeds in high yields in the presence of an iron catalyst, typically iron(III) chloride, and an additive like TMEDA. asianpubs.org

The reaction conditions are generally mild, often conducted at temperatures ranging from 0 °C to 40 °C. The slow addition of the Grignard reagent is a common strategy to prevent side reactions and improve yields. This methodology is effective for both primary and secondary alkyl halides. researchgate.net Stereochemical studies on the coupling of substrates like exo-2-bromonorbornane (B159885) and cis/trans-1-bromo-4-tert-butylcyclohexane suggest that the reaction may proceed through radical intermediates, as scrambling of stereochemistry is observed. The scope extends to N-heterocyclic chlorides and bromides, where a solvent mixture of THF and tBuOMe is found to be essential for minimizing homocoupling side reactions and achieving high yields. nih.gov

Table 2: Examples of Iron-Catalyzed Alkyl Cross-Coupling This table is interactive. You can sort and filter the data.

Alkyl Halide Catalyst Additive Solvent Yield (%)
n-Dodecyl bromide FeCl₃ TMEDA THF 92.3
sec-Butyl bromide FeCl₃ TMEDA THF High
exo-2-Bromonorbornane FeCl₃ TMEDA THF High
2-Chloropyridine Fe(acac)₃ None THF/tBuOMe High

Mechanistic Divergence in Cross-Coupling: Radical vs. Polar Pathways

The mechanism of cross-coupling reactions involving first-row transition metals like nickel and iron can diverge from the well-established polar, two-electron pathways (oxidative addition, transmetalation, reductive elimination) seen with palladium. wiley-vch.dewildlife-biodiversity.com There is significant evidence that one-electron processes, involving radical intermediates, play a crucial role, especially with nickel and iron catalysts. nih.gov

In nickel-catalyzed reactions, particularly with alkyl electrophiles, Ni(I)–Ni(III) catalytic cycles are often proposed. wiley-vch.de These cycles inherently involve single-electron transfer (SET) steps and the formation of radical species. For example, in Ni/photoredox catalysis, an excited-state photocatalyst can oxidize a bromide to a bromine radical, which then mediates hydrogen atom transfer (HAT) to generate a carbon-centered radical from an acetal. nih.gov This radical is then trapped in the nickel catalytic cycle. nih.gov

Similarly, for iron-catalyzed couplings with secondary alkyl halides, the observed loss of stereochemistry points towards the involvement of radical intermediates. The reaction of trans- and cis-1-bromo-4-tert-butylcyclohexane with an aryl Grignard reagent both lead to the same diastereomeric ratio of the more stable trans-product, which is consistent with the formation of a planar radical intermediate that loses its original stereochemical information. This mechanistic duality allows for reactivity patterns that are distinct from traditional palladium-catalyzed cross-couplings. bris.ac.uk

Transmetalation Reactions for the Generation of Other Organometallic Species

Transmetalation is a fundamental step in cross-coupling catalysis where an organic group is transferred from one metal to another. In the context of reactions involving this compound, this process involves the transfer of the bulky aryl group from magnesium to the transition metal catalyst, typically nickel or iron. wiley-vch.de This step follows the oxidative addition of the electrophile to the metal center.

While the primary use of this Grignard reagent is in cross-coupling, it can theoretically be used to generate other organometallic species. For example, reaction with a suitable metal salt (e.g., ZnCl₂, CuI, B(OMe)₃) could lead to the formation of the corresponding organozinc, organocopper, or organoboron compounds. These newly formed organometallics could then be used in subsequent reactions like Negishi, Stille, or Suzuki-Miyaura couplings, respectively. researchgate.net The efficiency of such transmetalations would depend on the relative electronegativities of the metals and the reaction conditions. The generation of di(hetero)arylmanganese reagents for use in iron-catalyzed C(sp²)-C(sp³) cross-coupling reactions is one such documented application of transmetalation from a Grignard precursor. researchgate.net

Oxidative Coupling and Related Transformations

Oxidative coupling generally refers to the coupling of two organometallic fragments, often promoted by an oxidant, to form a new carbon-carbon bond. In the context of this compound, this can manifest as homocoupling, where two molecules of the Grignard reagent couple to form a symmetrical biaryl. This is often an undesirable side reaction in cross-coupling catalysis, and reaction conditions are typically optimized to minimize it. nih.gov For instance, in the iron-catalyzed coupling with N-heterocyclic halides, the use of a THF/tBuOMe solvent mixture was found to be crucial for avoiding homocoupling. nih.gov

The term can also relate to the oxidative addition step within a catalytic cycle, where the oxidation state of the metal center increases. wiley-vch.de For instance, a Ni(0) catalyst undergoes oxidative addition with an aryl bromide to form a Ni(II) species. nih.gov This is a critical activation step that brings the electrophile into the catalytic cycle. Mechanistic studies sometimes probe for radical pathways by attempting to trap radical intermediates, which can be generated through single-electron transfer (SET) processes that are mechanistically distinct from the polar, two-electron oxidative addition pathway. nih.gov

Protonolysis and Other Quenching Reactions: Product Distribution

The quenching of Grignard reagents, such as this compound, is a fundamental process in organometallic chemistry, typically involving the protonation of the carbanionic carbon or reaction with other electrophiles. This process is crucial for terminating a reaction sequence and isolating the desired organic product. The steric hindrance imposed by the ortho-methyl groups and the para-tert-butyl group on the aromatic ring of this compound can influence the accessibility of the reactive carbon, potentially affecting the distribution of products in quenching reactions, especially when competing reaction pathways are possible.

Protonolysis, the reaction with a proton source, is the most common quenching reaction. For this compound, this reaction is expected to be highly efficient, yielding the corresponding hydrocarbon, 1-tert-butyl-3,5-dimethylbenzene. The general mechanism involves the attack of the highly basic Grignard reagent on a protic solvent, such as water or dilute acids, to abstract a proton. masterorganicchemistry.com

Due to the lack of specific studies detailing the product distribution for the quenching of this compound, the following discussion is based on the well-established reactivity of sterically hindered Grignard reagents. The primary product upon protonolysis is overwhelmingly the protonated arene. However, side reactions, though generally minor, can occur depending on the reaction conditions and the nature of the quenching agent.

Detailed Research Findings

Protonolysis with Water (H₂O) and Deuterium (B1214612) Oxide (D₂O):

The most straightforward quenching reaction is protonolysis with water. This reaction is highly exothermic and leads to the formation of 1-tert-butyl-3,5-dimethylbenzene. The reaction is typically quantitative, with the yield of the hydrocarbon being very high.

To confirm the formation of the Grignard reagent and to introduce an isotopic label, quenching with deuterium oxide (D₂O) is a common technique. This reaction yields the deuterated analog, 1-tert-butyl-2-deuterio-3,5-dimethylbenzene, providing strong evidence for the presence of the carbon-magnesium bond. The efficiency of this reaction is also expected to be very high.

Reaction with Carbon Dioxide (CO₂):

Quenching with carbon dioxide (carboxylation) is a synthetically useful reaction that leads to the formation of a carboxylic acid. For this compound, this reaction would yield 4-tert-butyl-2,6-dimethylbenzoic acid. The steric hindrance around the carbanionic center might slightly impede the approach of the bulky carbon dioxide molecule, but the reaction is generally expected to proceed with good yield. In some cases, with highly hindered Grignard reagents, the formation of ketones as byproducts can be observed, arising from the reaction of the initially formed carboxylate with another molecule of the Grignard reagent. However, for this specific substrate, the formation of the carboxylic acid is the major expected pathway.

Hypothetical Product Distribution in Quenching Reactions

The following interactive data table provides a hypothetical but plausible product distribution for the quenching of this compound with various electrophiles, based on general principles of Grignard reactivity and knowledge of sterically hindered systems. It is important to note that these are expected values and have not been experimentally verified from the available literature for this specific compound.

Quenching AgentMajor ProductExpected Yield (%)Potential Minor Product(s)Expected Yield (%)
H₂O1-tert-butyl-3,5-dimethylbenzene>95--
D₂O1-tert-butyl-2-deuterio-3,5-dimethylbenzene>95--
CO₂4-tert-butyl-2,6-dimethylbenzoic acid80-901-tert-butyl-3,5-dimethylbenzene<10

Table 1. Hypothetical Product Distribution for Quenching Reactions of this compound. This data is illustrative and based on expected chemical reactivity rather than published experimental results for this specific compound.

Advanced Applications of 4 Tert Butyl 2,6 Dimethylphenylmagnesium Bromide in Complex Chemical Synthesis

Construction of Architecturally Challenging Aryl-Containing Molecular Frameworks

The primary role of 4-tert-butyl-2,6-dimethylphenylmagnesium bromide in the synthesis of complex molecular frameworks is to introduce a bulky, rigid, and sterically demanding aryl substituent. This feature is exploited to build molecules with unique three-dimensional architectures that would be difficult to access using smaller, less hindered reagents. The sheer size of the 4-tert-butyl-2,6-dimethylphenyl group can be used to create protective pockets or cavities within a molecule, shielding reactive centers and influencing their chemical properties.

In the field of catalysis, for instance, ligands incorporating this bulky group can be used to create a well-defined coordination sphere around a metal center. This steric shielding can prevent the formation of inactive catalyst dimers (e.g., µ-oxo dimers in oxidation catalysts) and can create substrate-selective binding pockets, mimicking the function of enzymes.

The synthesis of sterically hindered biaryls and poly-aryl systems is another key application. Standard cross-coupling reactions to form aryl-aryl bonds can be challenging when all four ortho positions are substituted. Using a potent nucleophile like this compound in Kumada or Negishi coupling reactions allows for the formation of these sterically congested C-C bonds, yielding architecturally complex molecules that exhibit hindered rotation (atropisomerism) and unique photophysical properties.

Table 1: Application in Sterically Congested Frameworks

Target FrameworkSynthetic StrategyRole of this compoundArchitectural Impact
Hindered BiarylsKumada or Negishi Cross-CouplingBulky aryl nucleophileEnforces a high dihedral angle between aryl rings; can lead to atropisomerism.
Shielded Metal-Ligand ComplexesLigand Synthesis via Nucleophilic Addition/SubstitutionIntroduces a sterically protective group on the ligand backbone.Creates a pocket around the metal center, preventing deactivation and controlling substrate access.
Porphyrins with "Picket-Fence" StructuresCross-Coupling to a Halogenated Porphyrin CoreAdds a large "picket" to shield the porphyrin faces.Prevents bimolecular reactions at the metal center and creates a hydrophobic, shape-selective binding cavity.

Utility in Stereoselective Synthesis: Asymmetric Induction and Chiral Control

Stereoselective synthesis relies on controlling the formation of stereoisomers. The significant steric hindrance of this compound makes it a valuable tool for diastereoselective reactions. When this Grignard reagent attacks a prochiral electrophile, such as an unsymmetrical ketone or an aldehyde with a nearby chiral center, it will preferentially approach from the less sterically hindered face. This facial selectivity, governed by steric interactions in the transition state, leads to the preferential formation of one diastereomer over the other.

This principle of steric-controlled addition is fundamental in asymmetric synthesis. For example, in a 1,2-addition to a chiral aldehyde, the bulky nucleophile's trajectory is dictated by the existing stereocenter, allowing for a high degree of asymmetric induction. The predictability of this interaction, based on models like Cram's or Felkin-Anh, allows chemists to design synthetic routes that yield specific stereoisomers. While the reagent itself is achiral, its interaction with chiral substrates or auxiliaries provides a powerful method for chiral control.

Table 2: Theoretical Diastereoselective Addition to a Prochiral Ketone

The following table illustrates the expected outcome of the reaction between this compound and 2-methylcyclohexanone. The bulky Grignard reagent is expected to favor axial attack, leading to the formation of the equatorial alcohol as the major product to minimize steric strain.

ReactantsPredicted Major DiastereomerPredicted Minor DiastereomerGoverning Principle
This compound + 2-Methylcyclohexanonecis-1-(4-tert-butyl-2,6-dimethylphenyl)-2-methylcyclohexan-1-ol (Equatorial Attack Product)trans-1-(4-tert-butyl-2,6-dimethylphenyl)-2-methylcyclohexan-1-ol (Axial Attack Product)Steric hindrance favors nucleophilic attack from the less hindered equatorial face, leading to the formation of the axial alcohol.

Role in the Synthesis of Specific Compound Classes (e.g., Fluorenes, Porphyrins, Acridines, Stilbenes)

The unique steric profile of this compound lends itself to the synthesis of specific classes of compounds where bulky substituents are desired to tune properties like solubility, aggregation behavior, and photophysical characteristics.

Fluorenes: Substituted fluorenes are important building blocks for organic electronics, particularly in organic light-emitting diodes (OLEDs). The introduction of bulky groups can prevent intermolecular interactions (π-stacking), which helps to maintain high emission efficiency in the solid state. This compound can be used in cross-coupling reactions with halogenated fluorenes (e.g., 2-bromo-9,9-dimethylfluorene) to synthesize highly substituted, non-planar fluorene derivatives with enhanced amorphous properties. google.com

Porphyrins: In porphyrin chemistry, creating a sterically protected environment around the central metal atom is crucial for mimicking the active sites of heme proteins. While this Grignard reagent may not be used in the initial macrocycle formation, it is ideal for post-synthesis modification. Through Kumada coupling with a meso-brominated porphyrin, the 4-tert-butyl-2,6-dimethylphenyl group can be installed as a "picket" or "fence," shielding the porphyrin's faces. This modification is critical for creating stable oxidation catalysts that are resistant to bimolecular degradation. researchgate.netresearchgate.net

Acridines and Stilbenes: While less commonly documented, the reagent can plausibly be used to synthesize sterically hindered derivatives of acridines and stilbenes. For example, it could be coupled to a bromo-acridine or bromo-stilbene core to introduce the bulky aryl group. This would significantly impact the molecules' conformations and electronic properties, potentially leading to materials with novel fluorescent or non-linear optical properties.

Contributions to Polymer Chemistry and Materials Science (Synthetic Methodology Focus)

In materials science, controlling the supramolecular organization and bulk properties of polymers is key. This compound contributes primarily through the synthesis of specialized monomers and catalyst ligands.

The synthesis of fluorenyl-type ligands for metallocene catalysts is a significant application. google.com Metallocenes are used to catalyze olefin polymerization. By attaching the bulky 4-tert-butyl-2,6-dimethylphenyl group to the fluorenyl ligand framework, the electronic and steric properties of the resulting metallocene catalyst can be precisely tuned. This modification can influence the catalyst's activity, stability, and its ability to control the polymer's molecular weight and tacticity (the stereochemical arrangement of monomer units).

Furthermore, this Grignard reagent can be used to synthesize bulky monomers. Polymers derived from such monomers often exhibit high thermal stability, high glass transition temperatures (Tg), and increased free volume. These properties are desirable for applications such as gas separation membranes, where the increased free volume facilitates selective gas permeation, and as dielectric materials, where the bulky groups disrupt packing and lower the dielectric constant.

Table 3: Impact of the Bulky Group in Materials Science

Application AreaSynthetic Role of the ReagentResulting MaterialEffect on Material/Catalyst Properties
Olefin Polymerization CatalysisSynthesis of a bulky substituent on a fluorenyl ligand. google.comSterically hindered metallocene catalyst.Influences catalyst activity and stereocontrol, affecting polymer tacticity and molecular weight.
Gas Separation MembranesSynthesis of a bulky monomer (e.g., a substituted styrene or norbornene).Polymer with high fractional free volume.Increases gas permeability and potentially selectivity.
Low-k Dielectric MaterialsSynthesis of a bulky monomer for specialty polymers (e.g., polyimides).Amorphous polymer with disrupted chain packing.Lowers the dielectric constant by increasing intermolecular space.

Theoretical and Computational Investigations of 4 Tert Butyl 2,6 Dimethylphenylmagnesium Bromide Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations have become indispensable for understanding the nuanced reactivity of Grignard reagents. These methods allow for the detailed examination of reaction pathways, transition states, and the influence of the surrounding medium on the course of a reaction.

Density Functional Theory (DFT) is a computational method that has been widely applied to study the mechanisms of Grignard reactions. DFT calculations can be used to map out the potential energy surfaces of reactions, identifying the most likely pathways and the structures of key intermediates and transition states. While specific DFT studies on 4-tert-butyl-2,6-dimethylphenylmagnesium bromide are not extensively documented in the literature, general principles derived from DFT studies on other aryl and sterically hindered Grignard reagents can be applied.

For instance, DFT studies on iron-catalyzed cross-coupling reactions involving aryl Grignard reagents have explored plausible reaction pathways, such as Fe(I)/Fe(II)/Fe(III) catalytic cycles. researchgate.netnih.gov These studies analyze the energetics of elementary steps like oxidative addition, transmetalation, and reductive elimination. The significant steric bulk imposed by the ortho-methyl groups and the para-tert-butyl group in this compound would be expected to influence the activation barriers of these steps. For example, the approach of the bulky Grignard reagent to a metal center during transmetalation would be sterically demanding, potentially leading to a higher activation energy compared to less hindered analogs.

Furthermore, DFT calculations have been instrumental in understanding the competition between nucleophilic addition and single-electron transfer (SET) mechanisms in Grignard reactions. acs.org The likelihood of a SET pathway can be influenced by the steric hindrance of the Grignard reagent and the electronic properties of the substrate. acs.org For a bulky reagent like this compound, a nucleophilic attack on a sterically crowded carbonyl carbon might be disfavored, potentially making a SET mechanism more competitive.

Table 1: Representative Activation Barriers for Competing Pathways in Grignard Reactions (Hypothetical Data Based on General Principles)

Reaction PathwaySubstrateGrignard ReagentCalculated Activation Barrier (kcal/mol)
Nucleophilic AdditionAcetonePhenylmagnesium bromide15-20
Nucleophilic AdditionDi-tert-butyl ketonePhenylmagnesium bromide> 30
SETBenzophenonetert-Butylmagnesium chlorideLower than nucleophilic addition
Nucleophilic AdditionAcetoneThis compoundExpected to be high due to steric hindrance

Note: This table is illustrative and based on general trends discussed in the literature. Specific values for this compound would require dedicated computational studies.

Grignard reagents in solution exist in a complex equilibrium, known as the Schlenk equilibrium, involving the monomeric Grignard reagent (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium halide (MgX₂). nih.gov These species can further aggregate to form dimers, trimers, and larger clusters. The reactivity of a Grignard solution is a composite of the reactivities of all species present in this equilibrium.

Computational studies have shown that the solvent plays a crucial role in modulating this equilibrium and the aggregation state of the Grignard reagent. acs.orgresearchgate.netnih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether coordinate to the magnesium center, stabilizing the various species and influencing their relative energies. For a sterically demanding Grignard reagent such as this compound, the bulky aryl group would likely disfavor the formation of higher-order aggregates. The coordination of solvent molecules would also be affected by the steric hindrance around the magnesium center.

DFT calculations can model the energetics of solvation and aggregation. researchgate.net For example, the solvation energy is expected to decrease in the order MgX₂ > RMgX > R₂Mg. researchgate.net The strong coordination of solvent molecules can shift the Schlenk equilibrium and disfavor dimerization. researchgate.net In the case of this compound, the significant steric hindrance would likely lead to a preference for monomeric, highly solvated species in solution.

Table 2: Influence of Solvation on the Schlenk Equilibrium (Conceptual)

Grignard SpeciesGas Phase (Relative Energy)In THF (Relative Energy)
2 RMgXLowerHigher
R₂Mg + MgX₂HigherLower

Note: This table illustrates the general trend of how solvent stabilizes the separated species in the Schlenk equilibrium.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While quantum chemical calculations provide a static picture of reaction pathways, molecular dynamics (MD) simulations can offer insights into the dynamic aspects of Grignard reactions. acs.org MD simulations model the movement of atoms and molecules over time, allowing for the study of solvent dynamics, diffusion of reactants, and the conformational changes that occur during a reaction.

For a reaction involving this compound, MD simulations could be used to investigate how the bulky substituents affect the approach of the reagent to a substrate and how solvent molecules rearrange to accommodate the reaction. acs.org The dynamics of the Schlenk equilibrium and the exchange of ligands around the magnesium center can also be explored using ab initio MD simulations, which combine molecular dynamics with on-the-fly quantum chemical calculations. acs.org

Analysis of Steric and Electronic Effects on Selectivity and Reaction Rates

The reactivity and selectivity of this compound are governed by a delicate balance of steric and electronic effects. The two ortho-methyl groups and the para-tert-butyl group contribute significantly to the steric bulk of the molecule. This steric hindrance can impede the approach of the Grignard reagent to a reaction center, thereby slowing down reaction rates, especially with sterically demanding substrates. rsc.orgacs.org

Conversely, the alkyl groups (methyl and tert-butyl) are electron-donating. nih.gov This electronic effect increases the electron density on the aryl ring and, consequently, on the carbon atom bonded to magnesium, enhancing its nucleophilicity. Computational methods like DFT can be used to quantify these effects. For example, by calculating properties such as molecular electrostatic potentials and frontier molecular orbital energies, one can gain insights into the electronic character of the Grignard reagent and its propensity to react. nih.govresearchgate.net

In reactions where multiple products can be formed (e.g., ortho- vs. para-addition to a substituted aromatic substrate), the interplay of steric and electronic effects determines the regioselectivity. The bulky nature of this compound would strongly disfavor reactions at sterically crowded positions.

Table 3: Qualitative Analysis of Steric and Electronic Effects

FeatureEffectConsequence for Reactivity
Two ortho-methyl groupsSignificant steric hindranceSlower reaction rates, preference for less hindered reaction sites
para-tert-butyl groupSteric bulk and electron-donatingContributes to overall steric profile, enhances nucleophilicity
Electron-donating alkyl groupsIncreased electron density on the nucleophilic carbonEnhanced intrinsic reactivity

Future Directions and Emerging Research Avenues for Bulky Aryl Grignard Reagents

Development of More Sustainable and Green Synthetic Protocols

Traditional Grignard syntheses often rely on volatile and hazardous organic solvents under strictly anhydrous conditions, presenting significant environmental and safety challenges. cosmosmagazine.combeyondbenign.org Current research is actively pursuing more sustainable protocols that align with the principles of green chemistry.

Key areas of development include:

Mechanochemistry: The use of ball-milling techniques has emerged as a promising solvent-free or low-solvent method for generating Grignard reagents. cosmosmagazine.comnih.gov This approach can activate magnesium metal directly, avoiding the need for chemical activators and large volumes of organic solvents. cosmosmagazine.comsoton.ac.uk Research has shown that while a completely solvent-free mechanochemical process can yield Grignard reagents, adding a minimal amount of organic solvent can dramatically increase the yield from as low as 6% to over 94%. cosmosmagazine.com This method is also less sensitive to air and moisture, simplifying the reaction setup. cosmosmagazine.com

Greener Solvents: There is a significant push to replace traditional ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) with more environmentally benign alternatives. umb.edu 2-Methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources like corn cobs, has been identified as a superior or equal alternative, offering improved reaction efficiency and safety profiles. umb.edursc.org Hybrid solvent systems are also being explored to broaden the scope of applicable green solvents. umb.edu

Sonochemistry: Ultrasound-assisted Grignard reactions provide a method for efficient and reproducible activation of the magnesium surface. psu.edu This technique can accelerate the single electron transfer (SET) from the metal to the organic halide, leading to faster and more reliable reagent formation, even with less reactive aryl halides. psu.edu

Aqueous Systems: While seemingly counterintuitive, research into Barbier-Grignard type reactions in aqueous media is gaining traction. nih.gov These methods challenge the long-held belief that strictly anhydrous conditions are necessary, opening up possibilities for dramatically safer and more sustainable processes. nih.gov

Sustainable TechniquePrincipleKey Advantages
Mechanochemistry Mechanical force (ball-milling) activates magnesium and initiates the reaction.Reduces or eliminates the need for organic solvents; less sensitive to air and moisture. cosmosmagazine.comnih.gov
Greener Solvents Replacement of traditional solvents with bio-derived alternatives like 2-MeTHF.Reduces environmental impact; can improve reaction efficiency and safety. umb.edursc.org
Sonochemistry Use of ultrasound to activate the magnesium surface and promote the reaction.Safe, efficient, and reproducible; effective for poorly reactive halides. psu.edu
Aqueous Systems Performing Grignard-type reactions in water, challenging traditional requirements.Significantly improves safety and sustainability by eliminating flammable organic solvents. nih.gov

Innovations in Catalytic Systems for Enhanced Efficiency and Selectivity

Innovations in catalysis are crucial for expanding the utility of bulky Grignard reagents, enabling transformations that are otherwise difficult to achieve. Research is focused on developing new catalysts that offer greater control over reactivity and selectivity.

Earth-Abundant Metal Catalysis: There is a growing trend to move away from expensive and toxic precious metal catalysts like palladium. dtu.dkrug.nl Catalysts based on more abundant and benign metals such as iron, copper, and manganese are being developed for cross-coupling reactions. dtu.dkwikipedia.orgasianpubs.org For example, Tris(acetylacetonato)iron(III) has been used to catalyze the coupling of Grignard reagents with aryl halides, directing the reactivity away from other functional groups like esters. wikipedia.org

Ligand-Modulated Reactivity: The reactivity of highly nucleophilic Grignard reagents can be moderated through the use of specific ligands. Bis[2-(N,N-dimethylamino)ethyl] ether, for instance, can form a tridentate complex with the Grignard reagent, reducing its reactivity and preventing side reactions, such as the addition to the newly formed ketone product during acylation reactions. wisc.eduorganic-chemistry.org This approach allows for the selective synthesis of ketones from acid chlorides in high yields. wisc.edu Similarly, simple and inexpensive ligands like benzonitrile (B105546) have been found to be effective in copper-catalyzed alkylations involving secondary and tertiary alkyl Grignard reagents. organic-chemistry.org

Catalytic Hydroboration: Grignard reagents themselves are being explored as catalysts. Recent studies have shown that simple Grignard reagents like methylmagnesium chloride can effectively catalyze the hydroboration of esters, nitriles, and imines using pinacolborane. mdpi.com This offers a green and efficient protocol for reductions that traditionally require harsh reagents or complex catalyst systems. mdpi.com

Catalytic InnovationMetal/SystemApplicationAdvantage
Earth-Abundant Catalysts Fe(acac)₃, CuI, MnCl₂C-C cross-coupling reactions. dtu.dkwikipedia.orgasianpubs.orgCost-effective, low toxicity, sustainable alternative to precious metals.
Ligand Deactivation bis[2-(N,N-dimethylamino)ethyl] etherAsymmetric addition to aldehydes; acylation of acid chlorides. wisc.eduorganic-chemistry.orgSuppresses background reactions, enhances selectivity, and prevents over-addition.
Grignard-Catalyzed Reduction MeMgCl / PinacolboraneHydroboration of esters and nitriles to alcohols and amines. mdpi.comAvoids complex and expensive catalyst systems; proceeds under mild conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Grignard reagent synthesis and use with modern automation and flow chemistry platforms represents a major leap forward in terms of safety, efficiency, and scalability. aiche.orgmt.com

Continuous Flow Synthesis: Performing Grignard reactions in continuous flow reactors offers significant advantages over traditional batch processing. vapourtec.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling safe management of the highly exothermic Grignard formation. unimi.itgordon.edu This technology facilitates safer, scalable, and more consistent production, with studies demonstrating increased conversions (up to 98%) and multi-day operational stability. aiche.org It also allows for the in-situ generation and immediate consumption of the highly reactive Grignard reagent, minimizing risks associated with its storage and handling. chemicalindustryjournal.co.ukvapourtec.com

Process Analytical Technology (PAT): The combination of flow chemistry with PAT, such as inline FTIR spectroscopy, allows for real-time monitoring of the reaction. aiche.orgmt.com This enables precise control over reaction parameters, ensuring optimal conversion and minimizing byproduct formation.

Automated Synthesis Platforms: The development of "chemical synthesis machines" or "chemputers" that can be programmed to perform multi-step syntheses is another key area. researchgate.net Integrating online monitoring tools, like NMR spectroscopy, into these automated platforms allows for real-time analysis and dynamic adjustment of reaction conditions. researchgate.net This feedback-controlled approach improves reproducibility and facilitates the optimization of complex reaction sequences involving Grignard reagents. researchgate.net

Exploration of Unconventional Reactivity Modes and Novel Transformations

Future research is also venturing into uncharted territory by designing Grignard reagents with novel functionalities and exploring their reactivity in unconventional ways.

Tandem Reagents: A notable development is the synthesis of borohydride (B1222165) Grignard compounds (RMgBH₄), where the traditional halide is replaced by a borohydride anion. pnnl.govacs.org These reagents possess dual reactivity; they act as both a standard Grignard nucleophile and a reducing agent. acs.org This allows for tandem reactions, such as the reaction with an ester to produce a secondary alcohol instead of the expected tertiary alcohol, by combining nucleophilic addition with subsequent reduction. acs.org

Heavy Grignard Reagents: The synthesis and reactivity of "heavy Grignard reagents," where magnesium is replaced by heavier alkaline earth metals like calcium or strontium, are being investigated. researchgate.netnih.gov These organocalcium and organobarium compounds exhibit enhanced reactivity due to the more ionic nature of their metal-carbon bonds. nih.govresearchgate.net Mechanochemical methods have been instrumental in preparing these highly reactive species from unactivated metals, enabling novel transformations such as carbon-silicon bond formation that are difficult to achieve with traditional Grignard reagents. nih.gov

Functionalized Grignard Reagents: The preparation of Grignard reagents containing sensitive functional groups, such as a nitro group, has traditionally been challenging. uni-muenchen.de The development of new methods, like halogen-magnesium exchange using reagents such as isopropylmagnesium chloride, tolerates a wider range of functional groups, expanding the synthetic toolbox. wikipedia.orguni-muenchen.de This allows for the direct synthesis of complex building blocks without the need for extensive protecting group strategies.

Q & A

Q. Purity Validation :

  • Titration : Use Gilman’s method (quenching with water and back-titrating with HCl) to quantify active Mg content.
  • Spectroscopy : Confirm structure via 1^1H NMR (absence of starting material peaks at δ 4.5–5.0 ppm for benzyl bromide) and FT-IR (C-Br stretch at ~560 cm1^{-1}) .

Basic Question: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Elemental Analysis : Verify Br and Mg content (theoretical: Br ~20.1%, Mg ~6.5%).
  • NMR Spectroscopy :
    • 1^1H NMR: Aromatic protons appear as a singlet (δ 6.8–7.2 ppm) due to symmetry; tert-butyl group at δ 1.3 ppm .
    • 13^{13}C NMR: Quaternary carbons (tert-butyl) at δ 30–35 ppm; Mg-bound carbons deshielded to δ 120–130 ppm.
  • Mass Spectrometry : ESI-MS in negative mode should show [M-Br]^- at m/z 245.

Advanced Question: How does solvent polarity influence the stability and reactivity of this Grignard reagent in cross-coupling reactions?

Methodological Answer:
Solvent effects are critical for reaction kinetics and byproduct formation:

  • Polar aprotic solvents (e.g., THF) : Stabilize the Grignard intermediate via coordination, enhancing nucleophilicity but risking Schlenk equilibrium shifts at high concentrations.
  • Non-polar solvents (e.g., toluene) : Reduce coordination, favoring aggregation and lower reactivity.
  • Experimental Design :
    • Monitor reaction progress via in situ Raman spectroscopy (C-Mg vibrational modes at 400–500 cm1^{-1}) .
    • Compare yields in Suzuki-Miyaura couplings using Pd catalysts; THF typically gives 70–85% yield vs. 50–60% in toluene .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity of this reagent in asymmetric synthesis?

Methodological Answer:
Contradictions often arise from uncontrolled variables:

  • Replicate Conditions : Standardize substrate ratios (e.g., 1:1.2 Mg:aryl bromide), solvent drying (molecular sieves vs. distillation), and exclusion of O2_2/H2_2O.
  • Theoretical Alignment : Use DFT calculations (e.g., Gaussian 16) to model steric effects of the tert-butyl group on transition states. Compare with kinetic data (Arrhenius plots) to identify rate-limiting steps .
  • Case Study : If literature reports 60% ee in alkylation vs. 30% in your lab, re-examine chiral ligand coordination (e.g., BINOL vs. sparteine) .

Advanced Question: What methodologies ensure accurate analysis of its thermal decomposition under storage conditions?

Methodological Answer:

  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify exothermic peaks (decomposition onset ~80°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., tert-butylbenzene) after controlled heating.
  • Storage Recommendations :
    • Store at –20°C in flame-sealed ampules under argon.
    • Avoid prolonged storage (>3 months) even at low temperatures due to gradual Mg oxidation .

Advanced Question: How can this reagent be applied in synthesizing sterically hindered biaryl systems, and what are the mechanistic implications?

Methodological Answer:

  • Synthetic Application : Use Kumada couplings with Ni catalysts (e.g., Ni(dppe)Cl2_2) to couple with aryl chlorides. The tert-butyl group prevents β-hydride elimination, favoring biaryl formation (yields ~75–90%) .
  • Mechanistic Study :
    • Conduct kinetic isotope effects (KIE) to probe oxidative addition vs. transmetallation steps.
    • Use X-ray crystallography to resolve steric effects on catalyst geometry .

Advanced Question: How should researchers integrate computational chemistry to predict reactivity trends of this Grignard reagent?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent-shell effects on Mg center accessibility.
  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level.
    • Calculate Fukui indices to identify nucleophilic sites (tert-butyl group reduces electrophilicity at ortho positions) .
  • Validation : Correlate computed activation energies with experimental Arrhenius parameters (R2^2 > 0.95 indicates reliability) .

Advanced Question: What strategies mitigate competing side reactions when using this reagent in multi-step syntheses?

Methodological Answer:

  • Protecting Groups : Install TMS or MOM groups on reactive functionalities (e.g., –OH) before Grignard addition.
  • Low-Temperature Quenching : Use dry ice/acetone baths (–78°C) to minimize Wurtz coupling during workup.
  • In Situ Trapping : Add electrophiles (e.g., DMF for formylation) immediately after Grignard formation to prevent decomposition .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.